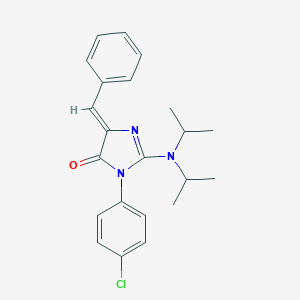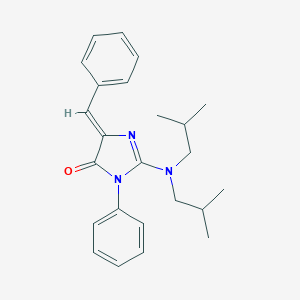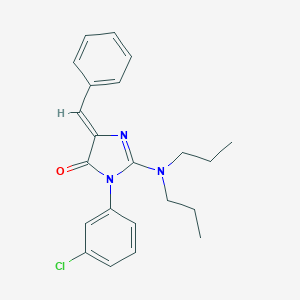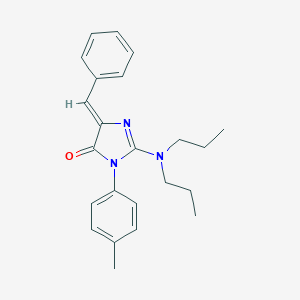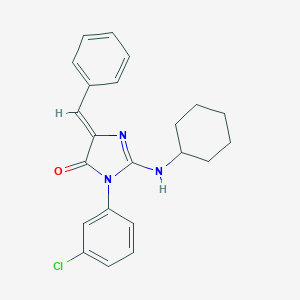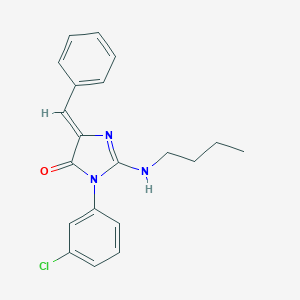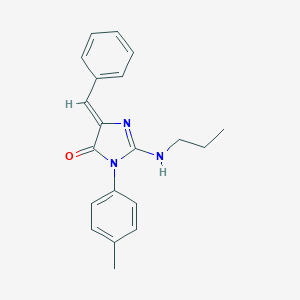
4-(Hexyloxy)-3-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)-3-hydroxybenzaldehyde is a chemical compound that is widely used in scientific research. It is also known as HHBA and has the molecular formula C13H18O3. This compound is a member of the aldehyde family and is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 4-(Hexyloxy)-3-hydroxybenzaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of important cellular components. This compound has been shown to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
4-(Hexyloxy)-3-hydroxybenzaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antifungal properties. This compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Hexyloxy)-3-hydroxybenzaldehyde in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. Another advantage is its versatility in terms of its application in the synthesis of various organic compounds.
One limitation of using 4-(Hexyloxy)-3-hydroxybenzaldehyde in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving 4-(Hexyloxy)-3-hydroxybenzaldehyde. One area of interest is its potential as an antitumor agent. Research has shown that this compound has promising antitumor activity and could be developed into a new cancer treatment.
Another area of interest is its potential as an anti-inflammatory agent. 4-(Hexyloxy)-3-hydroxybenzaldehyde has been shown to have anti-inflammatory properties and could be developed into a new treatment for inflammatory diseases such as arthritis.
Finally, research could be conducted to investigate the potential of 4-(Hexyloxy)-3-hydroxybenzaldehyde as an antifungal agent. This compound has been shown to have promising antifungal activity and could be developed into a new treatment for fungal infections.
Métodos De Síntesis
The synthesis of 4-(Hexyloxy)-3-hydroxybenzaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with hexyl bromide in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80°C. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)-3-hydroxybenzaldehyde is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic chemistry reactions. This compound has been used in the synthesis of a number of biologically active compounds such as antifungal agents, antitumor agents, and anti-inflammatory agents.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-hexoxy-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-8-16-13-7-6-11(10-14)9-12(13)15/h6-7,9-10,15H,2-5,8H2,1H3 |
Clave InChI |
WWVRQKQFVYFQDX-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)O |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





